2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol
Description
2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is a β-amino alcohol derivative characterized by a phenyl group at the C1 position and a 3-methylbenzylamine substituent at the C2 amino group.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-6-5-7-14(10-13)11-17-12-16(18)15-8-3-2-4-9-15/h2-10,16-18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGWJXIRANBZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Catalytic β-Methylation via Syngas
The compound shares structural similarity with alcohols undergoing catalytic β-methylation using syngas (CO/H₂) in the presence of Mn-MACHO catalysts. For example:
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2-Phenylethan-1-ol reacts with CO (5 bar) and H₂ (15 bar) at 150°C with Mn-MACHO-iPr (2 mol%) and NaOtBu to form 2-phenylpropan-1-ol via C–H activation and chain elongation .
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Proposed pathway :
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Formate intermediate formation through CO insertion.
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Hydrogenation to generate a methyl group at the β-position.
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| Reactants | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Phenylethan-1-ol + CO/H₂ | Mn-MACHO-iPr, NaOtBu | 150°C, 24 h, toluene | 2-Phenylpropan-1-ol | 91% |
For 2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol , analogous β-methylation could occur at the benzylic alcohol position, yielding a tertiary alcohol derivative. Deuterium-labeling experiments suggest hydrogenation steps dominate over radical pathways .
Reductive Amination and Alkylation
The secondary amine group may participate in reductive amination or alkylation. For instance:
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2-(3-Methylphenyl)ethan-1-amine (PubChem CID: 410085) undergoes alkylation with benzyl halides under basic conditions to form tertiary amines .
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Reactivity :
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The amine’s lone pair facilitates nucleophilic attack on electrophiles (e.g., alkyl halides, carbonyls).
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Oxidation of Alcohol Moiety
The benzylic alcohol is susceptible to oxidation. For structurally similar alcohols (e.g., 2-phenylethan-1-ol ):
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Oxidizing agents (e.g., MnO₂, CrO₃) convert alcohols to ketones or aldehydes.
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Example :
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Oxidation of 2-phenylethan-1-ol yields acetophenone derivatives.
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Esterification and Acylation
The hydroxyl group can undergo esterification or acylation. In a related study:
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2-Phenethyl formate (synthesized from 2-phenylethan-1-ol and ethyl formate) reacts under H₂ to regenerate the alcohol .
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Conditions :
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Formic acid derivatives (e.g., ethyl formate) in toluene at 150°C under H₂ pressure.
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| Reactants | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Phenylethan-1-ol + ethyl formate | H₂ (15 bar), 150°C, 24 h | 2-Phenethyl formate | 40% |
For the target compound, esterification with acyl chlorides or anhydrides would produce protected derivatives.
Base-Mediated Elimination
Under strong basic conditions (e.g., NaOtBu), elimination reactions may occur:
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β-Hydroxy amines can dehydrate to form enamines.
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Example :
Suzuki Coupling and Cross-Coupling
The aromatic rings (phenyl and 3-methylphenyl) could participate in cross-coupling reactions. In a patent example:
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Biphenyl derivatives were synthesized via Suzuki coupling of aryl bromides with boronic acids .
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Conditions :
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Pd catalysts, aryl halides, and boronic acids in polar solvents.
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Key Challenges and Research Gaps
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Limited Direct Data : No explicit studies on this compound’s reactions were identified.
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Steric Hindrance : The 3-methylbenzyl group may hinder reactivity at the amine site.
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Catalyst Compatibility : Mn-MACHO systems require optimization for bulky substrates.
Scientific Research Applications
2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
The methoxy group in (S)-2-((3-Methoxyphenyl)amino)-1-phenylethan-1-ol introduces polarity, favoring solubility in hydrophilic environments.
Dichloro-substituted analogs (e.g., ) exhibit higher molecular weights and steric bulk, which may impact pharmacokinetic properties like metabolic stability.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) enhance solubility in polar solvents, making them more suitable for formulation in aqueous media compared to free bases.
Research and Application Considerations
While direct pharmacological data for this compound are absent in the evidence, its structural analogs highlight trends:
- Chiral Specificity: Compounds like (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol emphasize the role of stereochemistry in biological activity, suggesting enantiomeric resolution could be critical for the target compound.
Biological Activity
2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol, a compound featuring a secondary amine and an alcohol functional group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H21N
- Molecular Weight : 241.35 g/mol
This compound possesses a chiral center, which may influence its biological activity and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of phenylethanolamines have shown effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Compound A | A549 | 10.28 | ERK pathway inhibition |
| Compound B | HepG2 | 8.107 | Caspase activation |
2. Immunomodulatory Effects
The compound's potential as an immunomodulator has been suggested in studies focusing on its ability to modulate immune responses. Similar compounds have demonstrated efficacy in treating viral infections and cancers by enhancing immune system functions .
3. Neuroprotective Properties
Compounds with similar structures have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the phenolic hydroxyl group is believed to contribute to antioxidant activity, protecting neuronal cells from oxidative stress .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It is proposed that the compound interferes with cell cycle progression, particularly at the G1/S transition, thereby inhibiting cancer cell proliferation.
Case Studies
Several case studies highlight the biological activity of structurally related compounds. For example:
Case Study 1: Anticancer Efficacy
A study evaluated a series of phenylethanolamine derivatives for their anticancer properties against various cell lines. The results indicated that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could be explored further for this compound .
Case Study 2: Neuroprotective Effects
In a neuroprotection model using SH-SY5Y neuroblastoma cells, compounds similar to this compound demonstrated significant protection against oxidative stress-induced apoptosis. The study highlighted the importance of hydroxyl groups in mediating antioxidant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
